molecular formula C30H38F2N2O7S2 B1195610 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid CAS No. 77862-93-2

1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine;methanesulfonic acid

Cat. No.: B1195610
CAS No.: 77862-93-2
M. Wt: 640.8 g/mol
InChI Key: GETNYSZHXJZOLF-RDRKJGRWSA-N
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Description

This compound, also known as CHEBI:92197 , is a diarylmethane . It has a molecular formula of C28H30F2N2O and an average mass of 448.548 . The InChI string is InChI=1S/C28H30F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-15,28H,16-22H2 .


Molecular Structure Analysis

The molecular structure of this compound includes two fluorophenyl groups attached to a methoxyethyl group, which is connected to a piperazine ring. This ring is further linked to a phenylprop-2-enyl group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scale-Up Synthesis: This compound, known as GBR-12909, is a dopamine uptake inhibitor. A robust process for its preparation in kilogram quantities was developed, focusing on eliminating chromatographic purifications, minimizing environmentally unacceptable reagents, and improving overall yield (Ironside et al., 2002).
  • Chiral Hydroxyl-Containing Derivatives: Optically pure hydroxylated derivatives of GBR 12909 were synthesized and evaluated, showing substantial enantioselectivity. These derivatives interact differently with the dopamine and serotonin transporters depending on their configuration (Hsin et al., 2002).

Biological Activity and Potential Therapeutic Applications

  • Dopamine Transporter Affinity: Various derivatives of GBR 12909 have been synthesized to study their binding affinity for dopamine and serotonin transporters. These studies are essential for understanding the compound's potential as a therapeutic agent in treating conditions like cocaine addiction (Lewis et al., 2003).
  • Antioxidant Properties: Compounds containing the 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine structure have been evaluated for their antioxidant properties. This research offers insights into the potential health benefits and applications of these compounds (Malík et al., 2017).

Radiopharmaceutical Applications

  • Synthesis of [18F]GBR 12909: This research involves the preparation of a fluorine-18 labeled version of GBR 12909, which is a potent dopamine reuptake inhibitor. Such radiolabeled compounds have significant applications in medical imaging, particularly in studying brain disorders (Haka & Kilbourn, 1990).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine with methanesulfonic acid.", "Starting Materials": [ "1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine", "Methanesulfonic acid" ], "Reaction": [ "To a solution of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylprop-2-enyl)piperazine in a suitable solvent, add methanesulfonic acid.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and isolate the product by filtration or any other suitable method.", "Purify the product by recrystallization or any other suitable method." ] }

CAS No.

77862-93-2

Molecular Formula

C30H38F2N2O7S2

Molecular Weight

640.8 g/mol

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine;methanesulfonic acid

InChI

InChI=1S/C28H30F2N2O.2CH4O3S/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23;2*1-5(2,3)4/h1-15,28H,16-22H2;2*1H3,(H,2,3,4)/b7-4+;;

InChI Key

GETNYSZHXJZOLF-RDRKJGRWSA-N

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C/C=C/C4=CC=CC=C4

SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC=CC4=CC=CC=C4

Synonyms

1-(2-(di-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenyl-2-propenyl)piperazine dimethanesulfonate
GBR 13069
GBR-13069

Origin of Product

United States

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